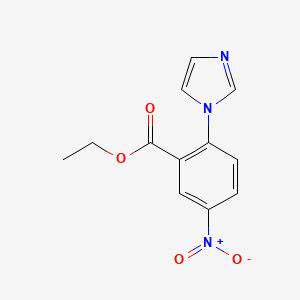

ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Imidazole has become an important synthon in the development of new drugs .

Molecular Structure Analysis

Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Applications De Recherche Scientifique

Catalytic Efficiency in Transesterification/Acylation Reactions

N-Heterocyclic carbenes, including imidazol-2-ylidenes, demonstrate efficient catalysis in transesterification involving various esters and alcohols. This efficiency is evident in acylation of alcohols with enol acetates, employing low catalyst loadings of aryl- or alkyl-substituted NHC catalysts, facilitating the formation of corresponding esters through the transesterification protocol. The methodology allows for selective acylation of primary over secondary alcohols and employs methyl and ethyl esters as protective agents in the presence of more active alkyl-substituted NHC catalysts (Grasa, G., Gueveli, T., Singh, R., & Nolan, S., 2003).

Electrochemical Behavior and Applications

The electrochemical behavior of similar compounds, exemplified by tinidazole (an analogue containing the imidazole ring), provides insights into potential applications in electrochemical sensors and analytical chemistry. Tinidazole exhibits irreversible cathodic waves in polarography, suggesting mechanisms for electrochemical reactions that could be applicable to compounds like ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate for sensing or analytical purposes (Fonseca, J. M., Rivera, M., Monteagudo, J., & Uriarti, E., 1993).

Crystal Structure and Hydrogen Bonding

The hydrolysis of related compounds leads to insights into crystal structures and hydrogen bonding, which are critical for understanding the material properties and potential pharmaceutical applications. Such studies reveal how molecules link through water by hydrogen bonding into a three-dimensional network, offering a foundation for designing compounds with desired physical and chemical properties (Wu, H.-q., Liu, Z.-g., & Ng, S., 2005).

Synthesis and Crystal Structures for Drug Development

The synthesis and crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide a blueprint for developing novel pharmaceuticals. Understanding the crystal packing through strong hydrogen bonds highlights the importance of molecular interactions in drug design and development (Yeong, K. Y., Chia, T. S., Quah, C., & Tan, S., 2018).

Biology-Oriented Drug Synthesis and α-Amylase Inhibitory Activity

Research into 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl ether derivatives, related to ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate, showcases the potential in developing inhibitors with applications in treating metabolic disorders. These derivatives exhibit significant α-amylase inhibitory activity, indicating a promising avenue for therapeutic intervention against diabetes and obesity (Taha, M., Imran, S., Ismail, N., Selvaraj, M., Rahim, F., Chigurupati, S., Ullah, H., Khan, F., Salar, U., Javid, M. T., Vijayabalan, S., Zaman, K., & Khan, K., 2017).

Propriétés

IUPAC Name |

ethyl 2-imidazol-1-yl-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-9(15(17)18)3-4-11(10)14-6-5-13-8-14/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBRGPLOGKWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666149.png)

![1-Morpholino-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2666156.png)

![2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666159.png)

![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)